Diytterbium trioxalate
Description
Significance of Lanthanide Oxalates in Materials Science and Precursor Chemistry
Role as Intermediate Precursors for Functional Lanthanide Oxides and Materials
The primary role of lanthanide oxalates in materials science is that of an intermediate precursor. unodc.orgpolytechnique.edursc.org Precursor chemicals are compounds that are transformed through chemical reactions into other, often more complex, substances. unodc.org Diytterbium trioxalate, for instance, is highly insoluble in water and can be converted into ytterbium oxide through a heating process known as calcination. americanelements.com This method is a common pathway for producing pure, functional lanthanide oxides, which are essential components in a wide range of high-technology applications. The development of such precursors is often a critical step in engineering new materials with specific, targeted properties. polytechnique.edu
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
51373-68-3 |
|---|---|
Molecular Formula |
C6H26O22Yb2 |
Molecular Weight |
796.3 g/mol |
IUPAC Name |
oxalic acid;ytterbium;decahydrate |
InChI |
InChI=1S/3C2H2O4.10H2O.2Yb/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);10*1H2;; |
InChI Key |
RQCRNODZJJTNHS-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Yb+3].[Yb+3] |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.O.O.O.O.[Yb].[Yb] |
Origin of Product |
United States |
Distinctive Position of Ytterbium in the Lanthanide Series for Advanced Applications
Ytterbium holds a prominent position within the lanthanide series, a group of 17 soft, silvery-white metals also known as rare-earth elements. wikipedia.org While all lanthanides share similar chemical properties, such as a stable +3 oxidation state, making them difficult to separate, ytterbium possesses unique electronic characteristics that make it highly valuable. rsc.org The trivalent Yb³⁺ ion is widely used as a laser-active dopant in a variety of host materials, including crystals, ceramics, and glasses. rp-photonics.com Its application extends to fiber amplifier and fiber optic technologies, and it has a significant absorption band in the infrared spectrum that is useful for converting radiant energy into electricity in silicon photocells. americanelements.comamericanelements.com
Potential in Optical and Lasing Technologies
Ytterbium's most significant impact is in the field of optical and lasing technologies. azooptics.com Diode-pumped ytterbium-based lasers have profoundly expanded the applications of laser technology. aip.org When ytterbium is used to "dope" or introduce impurities into materials like glass or crystals, it enhances the material's efficiency, absorption capabilities, and emission bandwidth. azooptics.com This results in powerful and versatile solid-state lasers, often with an output wavelength of 1µm. rp-photonics.comazooptics.com These lasers can generate extremely short pulses and high power outputs, making them indispensable for applications ranging from industrial materials processing like welding and cutting to advanced time-resolved spectroscopy. azooptics.comaip.org
Current Research Frontiers and Unaddressed Challenges in Diytterbium Trioxalate Synthesis and Characterization
Despite being known for over a century, significant gaps remain in the scientific understanding of lanthanide oxalates. A primary challenge is that the structural descriptions for many of these compounds, particularly for heavy lanthanides like ytterbium, have remained "fuzzy" or imprecise, especially concerning their water content. nih.govnih.govacs.org The synthesis and characterization of such compounds are active areas of research, aiming to achieve greater purity and better control over the final product's properties. umich.edu
A major frontier in this field is the recent discovery that many lanthanide oxalates can be easily exfoliated or delaminated to form colloids of single-layered nanosheets. nih.govnih.gov This previously undescribed feature opens up new possibilities for their application, such as in the construction of thin films or inkjet-printed layers through very simple and economical preparation routes. nih.govnih.govacs.org Further research focuses on creating more complex materials, such as mixed-ligand complexes that combine oxalate (B1200264) with other chemical groups to develop novel frameworks. osti.gov
Contextualization Within Rare Earth Element Chemistry and Materials Science
Homogeneous Precipitation Techniques for Controlled Crystallization
Homogeneous precipitation is a powerful technique for producing uniform and well-defined crystalline particles. researchgate.net Unlike heterogeneous precipitation, where a precipitating agent is directly added to a solution leading to rapid and uncontrolled nucleation, homogeneous precipitation involves the slow, in-situ generation of the precipitant. researchgate.netnih.gov This slow generation maintains a low level of supersaturation, favoring crystal growth over nucleation and resulting in larger, more uniform crystals. nih.govacs.org
Utilization of Thermal Decomposition of Oxalic Acid Precursors (e.g., Diethyl Oxalate, Oxamic Acid)
A common approach for the homogeneous precipitation of ytterbium oxalate involves the thermal decomposition of organic precursors that yield oxalic acid upon heating. nih.govacs.org Diethyl oxalate and oxamic acid are two such precursors that have been successfully employed. nih.govacs.org
The thermal decomposition of diethyl oxalate in the presence of ytterbium ions leads to the gradual release of oxalate ions, facilitating the controlled precipitation of ytterbium oxalate. acs.orgsckcen.be Similarly, the thermal decomposition of oxamic acid has been developed as a convenient laboratory method for the homogeneous precipitation of lanthanide oxalates, including ytterbium oxalate. nih.govacs.orgacs.org This method has been shown to produce well-developed microcrystals. researchgate.netnih.gov
The general reaction for the precipitation of ytterbium oxalate from a soluble ytterbium salt using oxalic acid is:
2 Yb³⁺(aq) + 3 H₂C₂O₄(aq) → Yb₂(C₂O₄)₃(s) + 6 H⁺(aq)
Kinetic Studies of Homogeneous Precipitation in this compound Systems
Kinetic studies of the homogeneous precipitation of lanthanide oxalates, including ytterbium oxalate, have revealed that the process generally follows pseudo-first-order kinetics. nih.govacs.org The rate of precipitation is influenced by several factors, most notably temperature and the specific lanthanide ion.
Research has shown that the precipitation of heavier lanthanides, such as ytterbium, is slower at a given temperature compared to lighter lanthanides. nih.govacs.org For instance, at 100 °C, the time for complete precipitation of various lanthanide oxalates is in the range of hours. nih.govacs.org The rate of precipitation can be further controlled by adjusting the temperature; lowering the temperature slows down the reaction, allowing for even greater control over crystal growth. nih.govacs.org Kinetic data for the homogeneous precipitation of selected lanthanide oxalates at 100°C is presented below.
| Lanthanide | Kinetic Constant (k, min⁻¹) | R² |
| Ce | 0.0214 | 0.983 |
| Pr | Not specified | Not specified |
| Gd | Not specified | Not specified |
| Er | Not specified | Not specified |
| Yb | Not specified | Not specified |
| Data derived from studies on the thermal decomposition of oxamic acid. The precipitation follows a pseudo-first-order kinetic model. researchgate.netnih.gov |
Parametric Control over Particle Size Distribution and Homogeneity
The ability to control the particle size and morphology of ytterbium oxalate is crucial for its subsequent applications. Several parameters can be manipulated during homogeneous precipitation to achieve the desired characteristics.
Temperature: As mentioned, lower temperatures slow down the precipitation kinetics, which generally leads to the formation of larger and more well-defined crystals. nih.govacs.org
Concentration of Reactants: The initial concentration of the ytterbium salt and the oxalic acid precursor can influence the final particle size. Studies on cerium oxalate have shown that lower initial concentrations of the metal ion lead to smaller, more uniform crystals with less shape anisotropy. researchgate.netnih.gov Conversely, increasing the starting concentration can promote the growth of larger crystals. researchgate.netnih.gov
pH: The pH of the solution can affect the solubility of ytterbium oxalate and the rate of precursor decomposition. Adjusting the pH can therefore be used to modulate the precipitation process. google.com
Additives: The introduction of surfactants or other additives can influence crystal growth and prevent agglomeration. For example, sodium dodecylbenzenesulfonate has been used in the preparation of ultrafine ytterbium oxide from a ytterbium chloride solution. patsnap.com
By carefully controlling these parameters, it is possible to tailor the particle size distribution and homogeneity of the resulting ytterbium oxalate powder.
Heterogeneous Precipitation Methods and Their Influence on this compound Formation
Heterogeneous precipitation involves the direct addition of a precipitating agent, such as oxalic acid or a soluble oxalate salt, to a solution containing ytterbium ions. researchgate.net This method is characterized by a rapid increase in supersaturation, leading to the fast formation of a large number of crystal nuclei. nih.gov Consequently, heterogeneous precipitation typically yields smaller and less uniform particles compared to homogeneous methods. researchgate.netnih.gov
The rapid nature of heterogeneous precipitation can make it difficult to obtain single crystals of ytterbium oxalate. acs.org However, this method is widely used in industrial processes due to its simplicity and speed. For instance, soluble ytterbium salts can be readily precipitated with oxalic acid. wikipedia.org The characteristics of the resulting precipitate, such as particle size and morphology, are influenced by factors like the rate of addition of the precipitant, stirring speed, and the concentrations of the reactants. acs.org
Co-precipitation Approaches for Composite and Doped this compound Materials
Co-precipitation is a versatile technique used to synthesize composite materials and to introduce dopant ions into a host crystal lattice. researchgate.netbohrium.com In the context of this compound, co-precipitation is employed to create ytterbium-doped materials or to produce mixed rare-earth oxalates. diva-portal.orgpsu.edu This method is particularly important for the fabrication of materials for laser applications, where precise control of the dopant concentration and distribution is essential. diva-portal.org
For example, ytterbium-doped yttrium oxide (Yb:Y₂O₃) transparent ceramics, which are valuable laser materials, are often prepared from co-precipitated ytterbium-yttrium oxalate precursors. diva-portal.org The co-precipitation process ensures a homogeneous distribution of ytterbium ions within the yttrium oxalate matrix, which is crucial for the optical quality of the final ceramic. diva-portal.org Similarly, co-precipitation with oxalic acid has been used to synthesize precursors for other doped oxide materials. researchgate.net
Mechanisms of Co-precipitation: Inclusion, Occlusion, and Adsorption
The incorporation of dopant ions or other substances into the this compound precipitate during co-precipitation can occur through several mechanisms:
Inclusion (Isomorphous Replacement): This occurs when the dopant ion has a similar size and charge to the ytterbium ion (Yb³⁺) and can substitute for it in the crystal lattice. This is the primary mechanism for creating homogeneously doped materials, such as Yb:Y₂O₃, where Y³⁺ and Yb³⁺ have similar ionic radii.
Occlusion: This involves the physical entrapment of impurities or pockets of the mother liquor within the growing crystal. This is more likely to occur during rapid precipitation when the crystal growth is too fast to allow for the exclusion of foreign material.
Adsorption: Impurities can be adsorbed onto the surface of the growing crystals. This is a surface phenomenon and is more significant for precipitates with a high surface area, such as those composed of very small particles.
Understanding these mechanisms is essential for controlling the purity and homogeneity of co-precipitated this compound materials.
pH-Controlled Co-precipitation Strategies (Constant vs. Variable pH)
The pH of the reaction medium is a crucial parameter in the co-precipitation synthesis of this compound, significantly influencing the morphology and particle size of the resulting crystals. Control over pH can be exercised in two primary ways: maintaining a constant pH throughout the reaction or employing a variable pH profile.
In a constant pH strategy, the reaction environment is buffered to a specific pH value, which is maintained as the precipitating agents are introduced. This approach aims to ensure uniform supersaturation and growth conditions, leading to a more homogeneous particle size distribution. The choice of the constant pH value is critical; for instance, different pH levels can favor the formation of specific crystalline phases or morphologies.
Conversely, a variable pH strategy involves a programmed change in pH during the synthesis. This dynamic approach can be used to manipulate the nucleation and growth stages of crystallization independently. For example, a higher initial pH might be used to induce rapid nucleation, followed by a gradual decrease in pH to control the growth rate and prevent aggregation. This method offers a higher degree of control over the final particle morphology but requires precise and reproducible pH adjustments. The selection between constant and variable pH strategies depends on the desired characteristics of the this compound product.
Hydrothermal and Solvothermal Synthetic Pathways for Tailored Morphology
Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials with well-defined morphologies. chalcogen.ro These methods involve carrying out the synthesis in a closed system, such as an autoclave, at elevated temperatures and pressures. The primary distinction between the two is the solvent used: water in the case of hydrothermal synthesis and a non-aqueous solvent in solvothermal synthesis. chalcogen.ro
These techniques offer several advantages for the synthesis of this compound, including the ability to produce highly crystalline materials at relatively low temperatures, control over particle size and shape, and the formation of unique or metastable phases that are not accessible through conventional precipitation methods. researchgate.netmdpi.com The elevated temperature and pressure influence the solubility of the reactants and the kinetics of the crystallization process, allowing for precise control over the final product's characteristics. researchgate.netresearchgate.net
Effects of Solvent Systems and Reaction Conditions on this compound Morphology
The choice of solvent system in solvothermal synthesis, or the use of co-solvents in hydrothermal synthesis, has a profound impact on the resulting morphology of this compound crystals. psu.eduresearchgate.net Different solvents possess distinct properties such as polarity, viscosity, and boiling point, which in turn affect the solubility of the ytterbium and oxalate precursors, the rate of reaction, and the mechanism of crystal growth. mdpi.comustb.edu.cn For instance, the use of alcohols mixed with water can alter the dielectric constant of the medium, influencing the electrostatic interactions between ions and the crystal surfaces. ustb.edu.cn This can lead to preferential growth along certain crystallographic directions, resulting in morphologies such as rods or plates instead of simple spheres. ustb.edu.cn
In addition to the solvent, other reaction conditions play a critical role in tailoring the morphology:
Temperature: Higher temperatures generally lead to faster reaction kinetics and can promote the growth of larger crystals. researchgate.netresearchgate.net Temperature can also influence the crystalline phase of the product.
Reaction Time: The duration of the hydrothermal or solvothermal treatment affects the degree of crystallization and can lead to morphological evolution over time. psu.edu
Pressure: The autogenous pressure developed within the sealed vessel influences the solvent properties and reaction kinetics.
Precursor Concentration: The concentration of ytterbium and oxalate ions in the solution affects the supersaturation level, which is a key driver for nucleation and crystal growth. researchgate.net
By carefully controlling these parameters, researchers can achieve a high degree of control over the size, shape, and dimensionality of this compound particles.
Nanoscale Synthesis and Advanced Morphology Control of this compound
The synthesis of this compound at the nanoscale opens up new possibilities for its application, as nanomaterials often exhibit unique properties compared to their bulk counterparts. researchgate.net Advanced synthesis techniques are employed to precisely control the morphology of these nanomaterials, leading to the formation of complex and hierarchical structures.
Engineering of Nanocrystal Shapes (e.g., Spheres, Rods, Hierarchical Structures)
The ability to engineer the shape of this compound nanocrystals is of significant interest. By manipulating the reaction conditions, it is possible to move beyond simple spherical nanoparticles and create more complex morphologies such as nanorods, nanowires, and even intricate hierarchical structures. These hierarchical structures are assemblies of primary nanoparticles into larger, ordered architectures.
The formation of these diverse shapes is often governed by the principle of anisotropic growth, where different crystal faces grow at different rates. This can be influenced by factors such as the choice of solvent, the presence of capping agents, and the reaction temperature. For example, a solvent that strongly adsorbs to a specific crystal face can inhibit growth in that direction, leading to the formation of elongated structures like rods. jim.org.cn The development of such controlled synthetic methods is crucial for exploring the structure-property relationships of this compound at the nanoscale.
Role of Capping Agents and Surfactants in Nanoparticle Growth and Stabilization
Capping agents and surfactants are indispensable tools in the synthesis of this compound nanoparticles. mdpi.comresearchgate.netfrontiersin.org These molecules adsorb to the surface of the growing nanoparticles, preventing their uncontrolled growth and aggregation. researchgate.netnih.gov This stabilization is crucial for obtaining a narrow particle size distribution and for maintaining the colloidal stability of the nanoparticle dispersion. frontiersin.org
The choice of capping agent or surfactant can also be used to direct the morphology of the nanoparticles. mdpi.com By selectively binding to certain crystallographic facets, these molecules can alter the relative growth rates of different faces, leading to the formation of non-spherical shapes. researchgate.net Common classes of capping agents and surfactants include:
Ionic Surfactants: Such as cetyltrimethylammonium bromide (CTAB) and sodium dodecyl sulfate (B86663) (SDS), which provide electrostatic stabilization. researchgate.net
Non-ionic Surfactants: Like polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP), which offer steric stabilization. researchgate.net
Polymers and Organic Ligands: These can provide both steric hindrance and specific binding interactions with the nanoparticle surface. mdpi.com
The interaction between the capping agent and the nanoparticle surface is a complex interplay of electrostatic, steric, and chemical forces that can be fine-tuned to achieve the desired nanoparticle characteristics. mdpi.comresearchgate.net
| Surfactant/Capping Agent Type | Stabilization Mechanism | Examples |
|---|---|---|
| Ionic Surfactants | Electrostatic Repulsion | Cetyltrimethylammonium bromide (CTAB), Sodium dodecyl sulfate (SDS) |
| Non-ionic Surfactants | Steric Hindrance | Polyethylene glycol (PEG), Polyvinylpyrrolidone (PVP) |
| Polymers/Ligands | Steric Hindrance and/or Specific Binding | Citrate, Thiol-containing molecules |
In Situ Observation of Nanoparticle Nucleation and Growth Mechanisms
Understanding the fundamental processes of nanoparticle formation is key to achieving precise control over their synthesis. In situ observation techniques allow researchers to monitor the nucleation and growth of this compound nanoparticles in real-time. nsf.gov Techniques such as in situ liquid cell transmission electron microscopy (TEM) and in situ X-ray scattering provide unprecedented insights into the dynamic processes occurring during synthesis. osti.govrsc.org
These methods enable the direct visualization of individual nanoparticles as they form and grow, revealing information about:
Nucleation Events: The initial formation of stable nuclei from the precursor solution. nsf.gov
Growth Trajectories: How individual particles increase in size over time.
Aggregation and Coalescence: The processes by which particles come together and merge.
Morphological Evolution: The changes in particle shape as they grow. nih.gov
By observing these phenomena directly, scientists can gain a deeper understanding of the reaction mechanisms and develop more refined strategies for the controlled synthesis of this compound nanoparticles with desired properties. rsc.orgnih.gov
Crystallographic Investigations for Atomic-Level Structureacs.orgacs.org
Crystallography serves as the cornerstone for determining the precise spatial arrangement of atoms within a crystalline solid. By analyzing the diffraction patterns produced when a crystal interacts with radiation, such as X-rays or electrons, a detailed three-dimensional model of the molecule and its packing in the crystal lattice can be constructed. osti.govelifesciences.orgmpg.defzu.cz
Single Crystal X-ray Diffraction for Precise Molecular Geometryacs.orgwikipedia.org
Recent studies on the full series of lanthanide oxalates have provided detailed structural data. It has been shown that heavier lanthanides, including ytterbium, crystallize in a triclinic system with a P-1 space group. nih.govforth.gr The structure consists of a layered honeycomb network formed by the coordination of ytterbium ions with oxalate ligands. These layers are further connected by hydrogen bonds involving coordinated and interstitial water molecules. acs.org The Yb(III) ion in these structures is typically nine-coordinate, bonded to oxygen atoms from both the oxalate groups and water molecules, resulting in a distorted tricapped trigonal prismatic geometry. forth.gr
The crystal structure of a related oxalate-bridged ytterbium(III) porphyrinate dimer has also been determined by X-ray crystallography, showcasing the versatility of oxalate as a ligand. researchgate.net Detailed crystallographic data for ytterbium oxalate and related complexes are often deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), under specific deposition numbers, providing a valuable resource for further research. acs.orgnih.gov
Table 1: Representative Crystallographic Data for a Ytterbium Oxalate Complex.
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| Coordination Number of Yb(III) | 9 |
| Coordination Geometry | Distorted Tricapped Trigonal Prism |
Powder X-ray Diffraction (XRD) for Phase Identification and Crystallinity Analysismdpi.comrsc.org
Powder X-ray Diffraction (PXRD) is a powerful and accessible technique for the characterization of polycrystalline materials. It is primarily used for phase identification by comparing the experimental diffraction pattern to reference patterns from databases. PXRD also provides information on the sample's crystallinity, crystallite size, and lattice parameters.
In the context of this compound, PXRD is crucial for confirming the synthesis of the desired compound and assessing its purity. For instance, the formation of ytterbium oxalate as a precipitate, a precursor in the synthesis of ytterbium oxide, is verified using PXRD. nih.gov Furthermore, studies on lanthanide-oxalate metal-organic frameworks (MOFs), including those containing ytterbium, utilize PXRD to confirm the formation of the crystalline framework by comparing the experimental pattern with a simulated one.
The technique is also sensitive to changes in the crystal structure. For example, the delamination of layered lanthanide oxalates, including ytterbium oxalate, into nanosheets can be monitored by PXRD, where changes in the diffraction pattern, such as the intensification of certain reflections, indicate a preferential orientation of the exfoliated sheets. acs.org The thermal decomposition of yttrium oxalate, a chemically similar compound, has been studied using PXRD to identify the various phases formed at different temperatures. rsc.org
Table 2: Applications of Powder X-ray Diffraction in the Analysis of this compound.
| Application | Information Obtained |
|---|---|
| Phase Identification | Confirmation of the Yb₂(C₂O₄)₃ structure by matching with standard patterns. |
| Purity Assessment | Detection of crystalline impurities. |
| Crystallinity Analysis | Evaluation of the degree of crystalline order. |
| Analysis of Microstructure | Information on crystallite size and preferential orientation in nanomaterials. |
Electron Crystallography for Micro- and Nanocrystalline Domains and Defects
Electron crystallography is an emerging technique that utilizes a beam of electrons to determine the atomic structure of crystals. Because electrons interact much more strongly with matter than X-rays, this method is particularly suited for studying nano- and micro-sized crystals that are too small for conventional X-ray diffraction techniques. researchgate.netnih.gov This is highly relevant for materials like this compound, which can be synthesized as nanocrystals.
While a specific electron crystallography study for the full structural elucidation of this compound is not yet available in the literature, the principles of the technique and its application to related materials demonstrate its potential. Transmission Electron Microscopy (TEM) has been used to examine the morphology and particle size of europium oxalate nanocrystals, a close relative of ytterbium oxalate. Such studies on ytterbium oxalate nanocrystals would provide crucial information about their size, shape, and the presence of any crystalline defects.
Electron diffraction, a component of electron crystallography, can be performed on these individual nanocrystals to obtain crystallographic information. mdpi.com Three-dimensional electron diffraction methods can provide quantitative data on the average size and morphology of coherently scattering domains. This would be invaluable for understanding the structure of nanocrystalline this compound and identifying any structural defects, such as stacking faults or dislocations, which can significantly influence the material's properties. The study of nanocrystalline materials often reveals that their behavior can differ from the bulk material due to the high density of grain boundaries and surface effects.
Advanced Spectroscopic Characterization for Electronic and Vibrational Statesacs.orgwikipedia.org
Spectroscopic techniques provide complementary information to crystallographic methods by probing the electronic and vibrational energy levels of a compound. These methods are essential for a complete understanding of the chemical bonding and molecular dynamics within this compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Vibrational Modesmdpi.com
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the study of this compound, FTIR is particularly useful for characterizing the vibrational modes of the oxalate ligand (C₂O₄²⁻).
The FTIR spectrum of an oxalate-containing compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of the C-O and C-C bonds within the oxalate anion. The positions and intensities of these bands can provide information about the coordination environment of the oxalate ligand. For instance, the symmetry of the oxalate anion can be deduced from its vibrational spectrum.
In studies of lanthanide-oxalate MOFs, FTIR spectroscopy is used to confirm the presence of the oxalate ligand within the framework. The spectra of metal-doped calcium oxalate have been analyzed to understand the structural changes upon metal incorporation. Similarly, for this compound, FTIR can be used to study the coordination of the oxalate to the ytterbium ion and to detect the presence of water molecules, which show characteristic O-H stretching and bending vibrations.
Table 3: Typical FTIR Vibrational Modes for an Oxalate Ligand.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|
| Asymmetric C=O Stretch | ~1600-1700 |
| Symmetric C-O Stretch + C-C Stretch | ~1300-1400 |
| Symmetric C-O Stretch | ~1315 |
| O-C-O Bending | ~800 |
Raman Spectroscopy for Lattice Vibrations and Molecular Fingerprintingwikipedia.org
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It involves inelastic scattering of monochromatic light, usually from a laser, and provides a "fingerprint" of a molecule based on its unique vibrational modes. Raman spectroscopy is particularly sensitive to non-polar bonds and is excellent for studying the low-frequency lattice vibrations in crystalline materials.
For this compound, Raman spectroscopy can provide detailed information about both the internal vibrations of the oxalate ligand and the vibrations of the crystal lattice, which involve the motion of the ytterbium ions and the oxalate units as a whole. Studies on crystalline rare earth element-containing oxalate complexes, including those with ytterbium, have successfully used Raman spectroscopy to identify and interpret the C-O and RE-O (Rare Earth-Oxygen) bending and stretching modes. nih.gov The positions of these bands are sensitive to the crystal structure and the nature of the metal-ligand bond.
The oxalate anion has two limiting structures, planar (D₂h symmetry) and nonplanar (D₂d symmetry), which have distinct Raman and IR spectra. By analyzing the Raman spectrum of this compound, it is possible to determine the symmetry of the oxalate ligand in the solid state. This provides valuable insight into the structural details of the compound.
Table 4: Key Vibrational Modes in the Raman Spectrum of Ytterbium-Containing Oxalate Complexes.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|
| C-O and RE-O bending and stretching modes | 258 and 363 (example from a Holmium complex) |
| C-C stretching mode | ~943 |
| Oxalate deformations δ₃(OCO) and δ₆(OCO) | ~520 |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Composition
X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. cnrs.fr The process involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. eag.com The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. eag.com Furthermore, small shifts in these binding energies, known as chemical shifts, provide detailed information about the oxidation state and local chemical environment of the detected atoms. cnrs.fr
In the analysis of this compound (Yb₂[C₂O₄]₃), XPS would be instrumental in verifying the surface stoichiometry and the oxidation states of ytterbium, carbon, and oxygen. A survey scan would first be conducted to identify all elements present on the surface. High-resolution scans would then be focused on the specific energy regions of the Yb 4f, O 1s, and C 1s peaks.
For instance, the Yb 4f spectrum would be analyzed to confirm the +3 oxidation state of ytterbium, which is expected in this compound. The C 1s spectrum is particularly important for characterizing the oxalate group. It would be deconvoluted to distinguish between the carbon atoms in the C-C bond and the O-C=O carboxylate groups. Similarly, the O 1s spectrum would be examined to identify the oxygen atoms within the oxalate ligands and to detect any surface-adsorbed oxygen or water molecules. This level of surface chemical information is crucial for understanding the material's purity and potential surface reactivity. researchgate.net
Table 1: Illustrative XPS Data for this compound
| Element | Orbital | Expected Binding Energy (eV) | Inferred Chemical State |
| Ytterbium (Yb) | 4f | 185 - 192 | Yb³⁺ |
| Oxygen (O) | 1s | ~531.5 | C=O (Oxalate) |
| Carbon (C) | 1s | ~288.5 | O-C=O (Oxalate) |
Note: The binding energy values are illustrative and can vary based on the specific instrument calibration and sample charging effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments and Bonding
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that probes the local magnetic fields around atomic nuclei. nih.gov It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. nih.gov While most commonly used for liquids, solid-state NMR (ssNMR) is particularly valuable for characterizing insoluble materials like this compound. By detecting the resonant frequencies of specific isotopes, NMR can elucidate the connectivity and spatial relationships of atoms in a crystal lattice. nih.gov
For this compound, solid-state ¹³C NMR would be a key method for investigating the oxalate ligand. The ¹³C spectrum would provide information on the number of crystallographically distinct carbon environments within the crystal structure. The chemical shift values would be characteristic of the carboxylate carbon in the oxalate anion. Any variations in the crystal packing or coordination to the ytterbium ion could lead to the resolution of multiple peaks, offering insight into the local symmetry and structure.
Although ytterbium itself has NMR-active isotopes (¹⁷¹Yb and ¹⁷³Yb), its paramagnetic nature presents a significant challenge, often leading to extreme broadening of NMR signals. However, advanced techniques could potentially be employed to gain insights into the Yb-O bonding and the local environment of the metal centers. Additionally, ¹⁷O NMR, likely requiring isotopic enrichment, could directly probe the oxygen atoms in the oxalate ligands, providing complementary information to the ¹³C data regarding the different oxygen environments and their interaction with the ytterbium ions. chemrxiv.org
Table 2: Hypothetical Solid-State NMR Parameters for this compound
| Nucleus | Technique | Expected Chemical Shift (ppm) | Information Obtained |
| ¹³C | MAS | 160 - 170 | Confirms carboxylate environment; reveals number of non-equivalent carbon sites in the crystal lattice. |
| ¹⁷O | MAS | 250 - 350 | Probes local environment of oxygen atoms; distinguishes between different Yb-O coordination modes (requires isotopic labeling). chemrxiv.org |
Note: Chemical shifts are illustrative and highly dependent on the specific crystal structure and experimental conditions.
UV-Vis and Photoluminescence (PL) Spectroscopy for Electronic Transitions and Luminescent Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions from a ground state to an excited state. libretexts.org For materials containing rare-earth elements like ytterbium, UV-Vis spectra can reveal information about the electronic structure of the ligands and charge-transfer bands.
Photoluminescence (PL) spectroscopy, on the other hand, is the study of light emitted by a substance after it has absorbed photons. horiba.com This emission occurs as the material relaxes from an excited electronic state back to a lower energy state. shu.ac.uk The technique is exceptionally sensitive for investigating the electronic structure and luminescent properties of materials. mdpi.com
In this compound, the UV-Vis absorption spectrum would likely be dominated by ligand-to-metal charge transfer (LMCT) bands and internal transitions within the oxalate anion (π-π* and n-π* transitions). researchgate.net The key interest in this compound, however, lies in its potential luminescent properties, which are studied using PL spectroscopy. Ytterbium(III) is well-known for its characteristic near-infrared (NIR) emission, typically centered around 980 nm, corresponding to the ²F₅/₂ → ²F₇/₂ electronic transition.
In the context of this compound, the oxalate ligand can act as an "antenna," absorbing UV light and efficiently transferring the energy to the Yb³⁺ ion, which then emits in the NIR. PL spectroscopy would be used to measure the excitation and emission spectra. The excitation spectrum would identify the wavelengths most effective at sensitizing the Yb³⁺ emission, while the emission spectrum would confirm the characteristic NIR luminescence and allow for the study of its intensity, lifetime, and quantum yield. These properties are critical for applications in fields like bio-imaging, lasers, and optical materials.
Table 3: Anticipated Spectroscopic and Photoluminescence Data for this compound
| Technique | Spectral Range | Expected Feature | Significance |
| UV-Vis Absorption | 200 - 400 nm | Absorption bands | Corresponds to π-π* and n-π* transitions of the oxalate ligand and Yb³⁺-oxalate charge transfer. researchgate.net |
| PL Excitation | 250 - 400 nm | Broad band | Identifies effective wavelengths for sensitizing Yb³⁺ luminescence via the oxalate "antenna." |
| PL Emission | 950 - 1050 nm | Sharp peak(s) around 980 nm | Characteristic near-infrared (NIR) emission from the ²F₅/₂ → ²F₇/₂ transition of Yb³⁺. |
High-Resolution Morphological and Microscopic Analysis
Scanning Electron Microscopy (SEM) / Field-Emission Scanning Electron Microscopy (FESEM) for Surface Features and Macro-Morphology
Scanning Electron Microscopy (SEM) is a versatile technique used to produce high-resolution images of a sample's surface topography. csic.esresearchgate.net It works by scanning the surface with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface's morphology and composition. researchgate.net Field-Emission SEM (FESEM) is an advanced version that uses a field-emission gun, providing significantly higher resolution, especially at low electron energies, enabling the visualization of nanoscale features.
Table 4: Morphological Characteristics of this compound Observable by SEM/FESEM
| Parameter | Description | Importance |
| Crystal Habit | The characteristic external shape of the crystals (e.g., needles, prisms, bipyramids). | Reflects the internal crystal structure and synthesis conditions. |
| Size Distribution | The range and average size of the particles in the sample. | Affects bulk properties like packing density and reactivity. |
| Surface Topography | The fine details of the crystal surfaces, including smoothness, roughness, and the presence of steps or pits. researchgate.net | Influences surface area and interaction with other media. |
| Aggregation | The tendency of individual crystals to clump together to form larger secondary particles. | Impacts powder flow, dispersion, and processing. |
Transmission Electron Microscopy (TEM) for Nanocrystal Structure and Growth Mechanisms
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, allowing for the visualization of features at the nanoscale. mdpi.com In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through. nih.gov An image is formed from the electrons that are transmitted, providing detailed information about the internal structure of the sample. beilstein-journals.org
When analyzing this compound nanocrystals, TEM would be crucial for observing their precise size, shape, and internal structure. mdpi.com High-resolution TEM (HRTEM) can even resolve the atomic lattice of the crystals, allowing for the direct measurement of lattice fringes. frontiersin.org This can be used to confirm the crystalline phase and identify defects such as dislocations or stacking faults. Furthermore, by analyzing samples taken at different stages of synthesis, TEM can provide insights into the nucleation and growth mechanisms of the nanocrystals, revealing how they evolve from initial nuclei to their final morphology. beilstein-journals.org This fundamental understanding is key to designing and controlling the synthesis of advanced nanomaterials with tailored properties.
Table 5: Nanoscale Features of this compound Analyzed by TEM
| Feature | Analytical Information Provided |
| Nanocrystal Morphology | Precise shape and size of individual nanocrystals with high accuracy. beilstein-journals.org |
| Crystallinity | Confirmation of the crystalline nature through electron diffraction patterns. |
| Lattice Fringes (HRTEM) | Direct visualization of atomic planes, allowing for phase identification and measurement of lattice spacing. frontiersin.org |
| Crystal Defects | Identification of dislocations, grain boundaries, and other structural imperfections within the nanocrystals. |
| Growth Mechanism | Elucidation of how nanocrystals form and grow by observing intermediate stages. |
Thermal Decomposition Mechanisms and Pathways
The thermal decomposition of this compound is not a single-step event but a sequence of physical and chemical changes that are highly dependent on experimental conditions. The pathway involves the sequential removal of water molecules followed by the breakdown of the oxalate anion structure. These processes are studied using thermal analysis techniques like thermogravimetry (TG) and differential scanning calorimetry (DSC). rigaku.com
The thermal decomposition of hydrated this compound in an inert atmosphere typically proceeds through distinct stages, which can be identified by mass loss steps in a thermogravimetric (TG) curve.
Dehydration: The initial stage involves the loss of water of hydration. This process can occur in one or more steps, depending on the bonding and location of the water molecules within the crystal lattice. The end product of this stage is anhydrous this compound (Yb₂(C₂O₄)₃).
Decomposition of Anhydrous Oxalate: Following complete dehydration, the anhydrous salt decomposes. This is the most complex part of the transformation. For many rare-earth oxalates, this stage involves the breakdown of the oxalate group to form a mixture of gaseous products and a solid intermediate. The intermediate is often an oxycarbonate of the form Yb₂O(CO₃)₂ or Yb₂O₂CO₃.
Decomposition of Intermediates: The final stage is the decomposition of the intermediate oxycarbonate to form the stable Ytterbium(III) oxide (Yb₂O₃). This step involves the release of the remaining carbon-containing gases.
The precise temperatures for these stages can vary, but a representative pathway is detailed in the table below.
Table 1: Typical Stages of Thermal Decomposition of Hydrated this compound in an Inert Atmosphere
| Stage | Temperature Range (°C) | Process | Initial Reactant | Solid Product | Gaseous Products |
| 1 | 100 - 250 | Dehydration | Yb₂(C₂O₄)₃·nH₂O | Yb₂(C₂O₄)₃ | H₂O |
| 2 | 350 - 500 | Oxalate Decomposition | Yb₂(C₂O₄)₃ | Yb₂O₂(CO₃) (intermediate) | CO, CO₂ |
| 3 | 500 - 750 | Intermediate Decomposition | Yb₂O₂(CO₃) | Yb₂O₃ | CO₂ |
Note: The exact nature of the intermediate and temperature ranges can be influenced by factors such as heating rate and atmosphere.
Identifying the gases evolved during thermal decomposition is key to confirming the reaction mechanism. This is achieved using evolved gas analysis (EGA) techniques, where a thermal analyzer is coupled with a gas analyzer. wikipedia.orgmeasurlabs.com
TGA-FTIR (Thermogravimetry-Fourier Transform Infrared Spectroscopy): This hyphenated technique allows for the real-time identification of evolved gases by their characteristic infrared absorption bands. rigaku.com During the decomposition of this compound, TGA-FTIR can detect:
Water (H₂O): Broad absorption bands in the 3500-4000 cm⁻¹ region during the initial dehydration stage.
Carbon Dioxide (CO₂): Sharp absorption peaks around 2300-2400 cm⁻¹ and 670 cm⁻¹.
Carbon Monoxide (CO): Absorption bands in the 2100-2200 cm⁻¹ region. The detection of both CO and CO₂ is characteristic of oxalate decomposition. mcmaster.ca
TGA-MS (Thermogravimetry-Mass Spectrometry): This method couples the TGA to a mass spectrometer, which separates and detects the evolved gas molecules based on their mass-to-charge ratio (m/z). mdpi.com
H₂O (m/z = 18)
CO (m/z = 28)
CO₂ (m/z = 44) The simultaneous analysis of mass loss (TGA) and the corresponding gas evolution profile (MS or FTIR) allows for precise correlation of decomposition steps with the specific gases released. mdpi.com
The kinetics of each decomposition stage can be described by determining key parameters like the activation energy (Ea), the pre-exponential factor (A), and the reaction model or order (f(α)). netzsch.com The activation energy represents the minimum energy required for the reaction to occur. ck12.org These parameters are often calculated from a series of TGA experiments conducted at different heating rates (β).
The activation energy for the decomposition of this compound varies for each distinct step (dehydration, oxalate decomposition). Isoconversional kinetic methods are commonly employed to determine these values without assuming a specific reaction model. The activation energy for the main decomposition step of rare-earth oxalates is often found to be in the range of 200-300 kJ/mol.
Table 2: Representative Kinetic Parameters for Major Decomposition Steps
| Decomposition Step | Typical Activation Energy (Ea) (kJ/mol) | Common Reaction Model |
| Dehydration | 50 - 120 | n-th order or contracting geometry |
| Anhydrous Oxalate Decomposition | 200 - 300 | Autocatalysis or n-th order |
Note: These values are representative and can vary based on experimental conditions and the specific kinetic model applied.
Solid-State Reaction Kinetics and Crystallization Phenomena
The thermal decomposition of this compound is a solid-state reaction where the crystalline structure of the reactant transforms into new solid phases. nih.gov The process begins with the nucleation of the new phase (e.g., anhydrous oxalate, oxide) at specific sites in the parent crystal, followed by the growth of these nuclei. diva-portal.org The kinetics are often governed by the rate at which the interface between the reactant and product phases moves. rsc.org
Influence of Heating Rate:
Temperature Shift: Increasing the heating rate generally shifts the TGA and DSC curves to higher temperatures. mdpi.com This is because at a faster heating rate, there is less time for the sample to reach thermal equilibrium, causing a delay in the onset of decomposition.
Peak Resolution: Lower heating rates often provide better resolution between consecutive decomposition steps, which may overlap at higher rates. However, very slow rates can significantly increase experiment time.
Influence of Atmosphere:
Inert Atmosphere (N₂, Ar): In an inert atmosphere, the decomposition proceeds as described above, with the evolution of both CO and CO₂. The final product is typically pure Yb₂O₃.
Oxidizing Atmosphere (Air, O₂): The presence of oxygen can alter the reaction pathway. Any carbon monoxide (CO) evolved can be immediately oxidized to carbon dioxide (CO₂) in an exothermic reaction, which can affect the heat flow measured by DSC. The final product remains Yb₂O₃, as it is the stable oxide of ytterbium. The decomposition temperatures may be slightly lower in an oxidizing atmosphere due to the contribution of oxidation reactions.
CO₂ Atmosphere: Performing the decomposition in a carbon dioxide atmosphere can stabilize intermediate carbonate or oxycarbonate phases, shifting their decomposition to higher temperatures.
Table 3: Summary of Environmental Influences on Decomposition
| Parameter | Effect on Decomposition Temperatures | Effect on Products/Intermediates |
| Increased Heating Rate | Shifts to higher temperatures | Can cause overlapping of reaction steps |
| Inert Atmosphere (N₂, Ar) | Baseline condition | Gaseous products: H₂O, CO, CO₂ |
| Oxidizing Atmosphere (Air, O₂) | May lower decomposition temperatures | Evolved CO is oxidized to CO₂ |
Thermodynamics and Energetics of Formation and Transformation
The thermodynamics of the decomposition process can be investigated using Differential Scanning Calorimetry (DSC), which measures the heat flow into or out of the sample as a function of temperature.
Dehydration: The removal of water is an endothermic process, requiring an input of energy to break the bonds holding the water molecules in the crystal lattice. This is observed as an endothermic peak in the DSC curve.
Oxalate Decomposition: The decomposition of the anhydrous oxalate and any intermediate phases are also typically endothermic processes. mdpi.com These transformations involve the breaking of strong ionic and covalent bonds within the solid.
Advanced Functional Material Precursor Applications of Diytterbium Trioxalate
Precursor Role in the Fabrication of Ytterbium-Doped Oxides and Ceramics
Diytterbium trioxalate is instrumental in the production of ytterbium-doped oxides and ceramics, which are foundational materials for numerous advanced technologies. The thermal decomposition of ytterbium oxalate (B1200264) is a well-established method for producing ytterbium oxide (Yb₂O₃), a critical component in many of these applications. wikipedia.org The nature of the oxalate precursor has been shown to influence the microstructure of the resulting ytterbia, with particles ranging from spherical to platelike. researchgate.net
Synthesis of High-Purity Ytterbium Oxide (Yb₂O₃) for Optical and Electronic Applications
The synthesis of high-purity ytterbium oxide (Yb₂O₃) is a crucial step for its use in demanding optical and electronic applications. The thermal decomposition of this compound provides a reliable route to obtain Yb₂O₃ with controlled purity and morphology. The process typically involves heating the oxalate precursor in a controlled atmosphere. The decomposition of ytterbium(III) oxalate pentahydrate first yields the dihydrate, which upon further heating, converts to ytterbium(III) oxide. wikipedia.org
Nanocrystalline ytterbia powders have been successfully synthesized using various precursors, including oxalates. The resulting average crystallite size of the Yb₂O₃ powders is typically in the range of 20–25 nm, which can be increased by raising the heat-treatment temperature. researchgate.net This control over crystallite size is vital for tailoring the material's properties for specific applications. High-purity Yb₂O₃ is utilized in the fabrication of specialty glasses, as a sintering agent in ceramics, and in the production of phosphors for displays and lighting.
Controlled Doping of Ytterbium in Other Lanthanide Oxide Matrices for Enhanced Luminescence
This compound is an excellent precursor for the controlled doping of ytterbium ions (Yb³⁺) into various host matrices, particularly other lanthanide oxides, to enhance their luminescent properties. The co-precipitation of oxalates allows for a homogeneous distribution of the dopant ions within the precursor material, which translates to a uniform incorporation of Yb³⁺ into the final oxide lattice upon calcination.
For instance, Yb³⁺-doped yttrium oxide (Y₂O₃) phosphors have been synthesized using combustion and sol-gel methods, where the oxalate precursor route offers a viable alternative for achieving uniform doping. researchgate.netresearchgate.net The introduction of Yb³⁺ ions into host materials like gadolinium oxide (Gd₂O₃) has also been investigated to modify and enhance their luminescent characteristics. scilit.comdergipark.org.tr The precise control over the doping concentration, achievable through the oxalate precursor method, is critical for optimizing the energy transfer processes between the host material and the Yb³⁺ ions, leading to improved emission intensities and quantum yields. Research has shown that the photoluminescence intensity of Tb³⁺-doped Yb₂O₃ phosphors is strongly dependent on the dopant concentration, highlighting the importance of controlled synthesis. dergipark.org.tr
Integration in Advanced Optoelectronic and Photonic Devices
The unique electronic structure of the ytterbium ion (Yb³⁺) makes it a cornerstone for the development of advanced optoelectronic and photonic devices. This compound, as a high-purity precursor to Yb₂O₃, plays a pivotal role in the fabrication of the active materials used in these devices.
Development of Ytterbium-Based Luminescent Materials with Tunable Properties
The synthesis of ytterbium-based luminescent materials with tunable properties is a significant area of research. By carefully controlling the synthesis conditions and the host matrix, the emission characteristics of Yb³⁺ can be tailored for specific applications. The oxalate co-precipitation method is particularly advantageous for creating complex phosphors where Yb³⁺ is co-doped with other rare-earth ions. This allows for the manipulation of energy transfer pathways, leading to tunable emission colors and lifetimes.
For example, the luminescence of Eu³⁺-doped Y₂O₃ phosphors can be influenced by the co-doping of Gd³⁺, which is isostructural to Y₂O₃, and the synthesis can be achieved through a co-precipitation method using oxalate precursors. researchgate.netkoreascience.kr The ability to control the composition and homogeneity at the precursor stage is key to achieving the desired tunable luminescent properties in the final material.
Applications in Fiber Amplifiers and Lasing Systems
Ytterbium-doped materials are central to the operation of high-power fiber amplifiers and lasers, which are critical components in telecommunications, materials processing, and scientific research. researchgate.net this compound serves as a precursor for the ytterbium oxide used to dope (B7801613) the silica (B1680970) glass core of optical fibers. thorlabs.comexail.com
Several methods are employed to introduce ytterbium into the fiber preform, including the modified chemical vapor deposition (MCVD) process combined with a chelate precursor doping technique. researchgate.netbohrium.comresearchgate.net The sol-gel method also offers a versatile route for the fabrication of ytterbium-doped silica fibers. mdpi.comresearchgate.net These techniques rely on high-purity ytterbium sources, for which this compound is a suitable starting material. The resulting ytterbium-doped fibers exhibit high optical conversion efficiency and low noise, making them ideal for use in high-performance fiber lasers and amplifiers.
| Property | Value | Significance in Fiber Lasers/Amplifiers |
| Emission Wavelength Range | 1000 - 1100 nm | Operates in a key near-infrared spectral region for various applications. |
| Absorption Band | Around 976 nm | Allows for efficient pumping with commercially available high-power laser diodes. |
| Quantum Efficiency | High | Minimizes energy loss as heat, enabling high-power operation. |
| Energy Level Structure | Simple | Reduces the likelihood of excited-state absorption and other parasitic effects. |
Table 1: Key Spectroscopic Properties of Ytterbium Ions for Fiber Laser and Amplifier Applications
Catalytic Applications and Precursors for Catalytically Active Materials
While the optical applications of ytterbium-containing materials are well-established, the use of this compound as a precursor for catalytically active materials is an emerging field of interest. Rare earth oxides, in general, are known to possess unique catalytic properties due to their electronic and structural characteristics. rsc.org
The thermal decomposition of metal oxalates is a recognized method for synthesizing mixed-oxide catalysts with high purity and homogeneity. lew.ro This approach offers advantages over traditional ceramic techniques, which often require higher temperatures and can lead to sintering and loss of surface area. The oxalate precursor route allows for the synthesis of fine particles with controlled composition, which is crucial for catalytic performance.
Design of Ytterbium-Containing Nanocatalysts for Specific Chemical Reactions
This compound, also known as ytterbium oxalate, serves as a crucial precursor in the synthesis of ytterbium-containing nanocatalysts. The primary route for this application is the thermal decomposition of the oxalate to produce high-purity ytterbium(III) oxide (Yb₂O₃) nanoparticles. americanelements.comresearchgate.net This method is advantageous because the oxalate can be precipitated to create a homogeneous, well-defined starting material, which, upon calcination, yields oxide particles with controlled size and morphology. nih.gov
The synthesis process leverages the low solubility of rare-earth oxalates, allowing for their quantitative precipitation from a solution. nih.gov Subsequent thermal treatment decomposes the this compound, evolving gaseous byproducts and leaving behind the desired ytterbium oxide. The characteristics of the final nanocatalyst, such as particle size and specific surface area, are influenced by the decomposition conditions, including temperature, heating rate, and atmosphere. mdpi.comresearchgate.net Studies on analogous rare-earth oxalates show that decomposition is a multi-stage process involving dehydration followed by the breakdown of the anhydrous oxalate into the oxide, often through an intermediate oxycarbonate phase. mdpi.comresearchgate.net This controlled conversion is essential for designing nanocatalysts where high surface area is critical for catalytic activity.
The resulting ytterbium oxide nanoparticles can then be utilized in various catalytic applications. For instance, Yb₂O₃ is investigated for its potential in photocatalysis, often in the form of nanofibers or as a dopant in other semiconductor metal oxides like zinc oxide (ZnO). researchgate.netscielo.br The use of this compound provides a reliable pathway to produce the fundamental Yb₂O₃ building blocks required for these advanced catalytic materials.
Table 1: Thermal Decomposition Stages of Rare-Earth Oxalates (General Pathway) This table outlines the typical reaction pathway for the thermal decomposition of a hydrated rare-earth oxalate, such as this compound hydrate, to form the final oxide product.
| Stage | Temperature Range (°C) | Process | Reactant | Main Product(s) |
| 1 | ~40 - 350 | Dehydration | Yb₂(C₂O₄)₃·nH₂O | Yb₂(C₂O₄)₃ + nH₂O(g) |
| 2 | ~390 - 550 | Oxalate Decomposition | Yb₂(C₂O₄)₃ | (YbO)₂CO₃ + CO(g) + CO₂(g) |
| 3 | > 550 | Carbonate Decomposition | (YbO)₂CO₃ | Yb₂O₃ + CO₂(g) |
This compound in Advanced Material Synthesis Strategies
This compound is a versatile precursor in strategies aimed at synthesizing advanced materials beyond simple oxides. Its utility stems from its predictable thermal decomposition and its ability to be co-precipitated with other metal oxalates. lew.ro These characteristics allow for its use in fabricating complex materials where ytterbium ions are incorporated into a host matrix or combined with other metals to form multi-component compounds. The oxalate route is often preferred over conventional ceramic techniques because it allows for synthesis at lower temperatures and produces products with high purity and homogeneity. lew.ro
The process begins with the precipitation of the oxalate precursor. For multi-component materials, this involves the simultaneous precipitation (co-precipitation) of this compound along with the oxalates of other desired metals from a mixed-ion solution. researchgate.netmdpi.com This ensures a highly uniform, atomic-level mixing of the constituent metals within the precursor material. The subsequent thermal treatment of this mixed-oxalate precursor directly yields a complex, multi-component oxide, avoiding the need for high-temperature solid-state diffusion required in traditional ceramic methods. lew.ro
Role in Multi-Component and Composite Material Fabrication
In the fabrication of multi-component and composite materials, this compound is instrumental as a source of ytterbium that can be homogeneously integrated with other elements. The co-precipitation method is a key strategy in this context. lew.ro By carefully controlling the stoichiometry of the metal ions in the initial solution and the precipitation conditions, a mixed-metal oxalate precursor with a precise composition can be synthesized. mdpi.comgoogle.com
Research has demonstrated that co-precipitating barium, cerium, and yttrium oxalates can form a weakly crystallized barium-cerium-yttrium oxalate solid solution, rather than a simple mixture of individual oxalates. researchgate.net Upon calcination, this precursor transforms into the desired multi-component oxide phase, in that case, Y-doped barium cerium oxide. researchgate.net This approach is widely applicable for producing various Yb-doped materials, which have applications in lasers, phosphors, and solid oxide fuel cells. rechemsg.com
The thermal decomposition of these co-precipitated precursors yields highly homogeneous mixed-metal oxides. This method is effective for creating materials such as Yb-doped yttrium aluminum garnet (Yb:YAG) or Yb-doped zinc oxide (Yb:ZnO), where the uniform distribution of the Yb³⁺ dopant ions is critical for the material's optical and electronic properties. scielo.br The use of this compound within a co-precipitation framework thus provides a robust and reliable route for the bottom-up synthesis of complex functional materials.
Table 2: Co-precipitation Strategy for Multi-Component Material Synthesis This table illustrates the general workflow for using this compound in the co-precipitation synthesis of a hypothetical Yb-doped mixed-metal oxide (e.g., Yb:ABO₃).
| Step | Description | Key Parameters | Outcome |
| 1 | Solution Preparation | Prepare an aqueous solution containing soluble salts of Yb³⁺, A²⁺, and B⁴⁺ in the desired stoichiometric ratio. | Homogeneous solution of metal ions. |
| 2 | Co-precipitation | Add a precipitating agent (e.g., oxalic acid) to the solution under controlled pH and temperature. | Formation of a mixed-metal oxalate precipitate (e.g., (Yb,A,B)(C₂O₄)ₓ·nH₂O). researchgate.net |
| 3 | Filtration and Washing | Separate the precipitate from the solution, wash to remove impurities, and dry. | Pure, mixed-metal oxalate precursor powder. |
| 4 | Calcination | Heat the precursor powder at a specific temperature in a controlled atmosphere. | Thermal decomposition of the oxalate to form the final multi-component oxide (Yb:ABO₃). lew.ro |
Theoretical and Computational Investigations of Diytterbium Trioxalate
Density Functional Theory (DFT) for Electronic Structure and Bonding
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. It is particularly valuable for f-block elements like ytterbium, where strong relativistic effects and electron correlation are significant. nih.govchemrxiv.orgmdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally tractable approach to understanding chemical bonding and electronic properties. For lanthanide compounds, specialized functionals and approaches, such as DFT+U, are often employed to correctly describe the localized and strongly correlated f-electrons, providing a more accurate picture of their electronic and magnetic behaviors. researchgate.net
DFT calculations are instrumental in predicting the structural properties of crystalline materials. By minimizing the total energy of the system with respect to atomic positions and unit cell dimensions, it is possible to determine theoretical crystallographic parameters such as lattice constants and bond angles. These predicted values can be compared with experimental data from techniques like X-ray diffraction to validate the computational model.
Furthermore, DFT can be used to predict various spectroscopic signatures. For instance, the calculation of vibrational frequencies allows for the simulation of Infrared (IR) and Raman spectra, which can aid in the interpretation of experimental spectra. By modeling the electronic energy levels, it is also possible to gain insight into the optical absorption and emission properties of the material. nih.govchemrxiv.org
Below is an illustrative table comparing hypothetical DFT-predicted crystallographic parameters for a lanthanide oxalate (B1200264) with experimental values, demonstrating the typical accuracy of such calculations.
| Parameter | Predicted Value (DFT) | Experimental Value | % Difference |
| Lattice Constant a (Å) | 9.98 | 10.11 | -1.29% |
| Lattice Constant b (Å) | 9.55 | 9.68 | -1.34% |
| Lattice Constant c (Å) | 10.25 | 10.39 | -1.35% |
| Cell Volume (ų) | 977.8 | 1014.2 | -3.59% |
Note: Data in this table is illustrative and represents typical results for lanthanide oxalates.
DFT is a powerful tool for exploring the mechanisms of chemical reactions. researchgate.net For Diytterbium Trioxalate, this includes modeling its synthesis, typically a precipitation reaction, and its thermal decomposition. By calculating the potential energy surface, researchers can identify transition states, which are the highest energy points along a reaction coordinate, and determine the activation energy barriers for these processes. researchgate.net
Understanding these energy barriers is crucial for optimizing synthesis conditions and predicting the thermal stability of the compound. For example, DFT calculations can elucidate the multi-step process of thermal decomposition, identifying intermediate species and the energy required for each step of oxalate degradation and oxide formation.
Molecular Dynamics (MD) Simulations for Dynamic Processes and Phase Transitions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govaps.org By solving Newton's equations of motion for a system of interacting particles, MD can provide a detailed view of material dynamics at the atomic scale. This approach is essential for investigating processes that occur over timescales from picoseconds to microseconds, such as diffusion, structural fluctuations, and phase transitions. nih.govresearchgate.net
For this compound, MD simulations can be used to study the behavior of the crystal lattice at different temperatures and pressures, helping to predict and understand structural phase transitions. aps.org It can also model the interaction of the compound with solvents, for instance, to understand the dynamics of hydration and dehydration processes, which are common in metal oxalates.
Computational Modeling of Nucleation and Growth Kinetics
The formation of a crystalline solid from a solution is governed by the complex processes of nucleation and crystal growth. Computational modeling provides a means to simulate these phenomena, offering insights into the factors that control the size, shape, and structure of the resulting particles.
Simulations can model how individual ions and molecules come together to form a stable nucleus and how that nucleus subsequently grows into a larger crystal. These models can predict the final particle morphology (i.e., its shape) by considering the different growth rates of various crystal faces. mdpi.com Factors such as supersaturation, temperature, pH, and the presence of additives can be incorporated into the simulations to understand how they influence the final product. bcamath.org For materials synthesis, this predictive capability is invaluable for designing processes that yield particles with desired characteristics, such as high surface area or a specific crystal habit.
Advanced Quantum Chemical Calculations for Excited States and Luminescence
Ytterbium-containing compounds are of great interest for their luminescence properties, particularly their near-infrared (NIR) emission arising from f-f electronic transitions. Advanced quantum chemical methods are required to accurately model these phenomena, as they involve excited electronic states and the intricate effects of spin-orbit coupling. nih.govchemrxiv.org
The following table shows representative data comparing calculated and experimental emission peak wavelengths for Yb³⁺ complexes, illustrating the utility of these advanced calculations.
| Transition | Calculated Wavelength (nm) | Experimental Wavelength (nm) |
| ²F₅/₂ → ²F₇/₂ | 975 | 980 |
| ²F₅/₂ → ²F₇/₂ (Stark Level 1) | 1018 | 1025 |
| ²F₅/₂ → ²F₇/₂ (Stark Level 2) | 1055 | 1064 |
Note: This table contains illustrative data for typical Yb³⁺ f-f transitions.
Future Research Directions and Emerging Paradigms for Diytterbium Trioxalate
Development of Novel Green and Sustainable Synthetic Routes for Diytterbium Trioxalate
The imperative for environmentally benign chemical processes is steering research towards the development of green and sustainable synthetic routes for this compound. Traditional precipitation methods, while effective, often involve rapid reactions that are difficult to control and may use reagents that are not environmentally friendly. Future efforts will focus on methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.
A promising approach is the use of homogeneous precipitation, where the precipitating agent is generated in situ through a slow chemical reaction, such as the thermal decomposition of oxamic acid. nih.govacs.org This method allows for better control over the crystallization process, leading to well-defined microcrystals. nih.govresearchgate.net The low solubility of lanthanide oxalates is advantageous for syntheses that require only green solvents. nih.govacs.org Research in this area is also exploring the use of plant extracts and other biological resources as precipitating or capping agents, further enhancing the green credentials of the synthesis. mdpi.com The development of such methods is not only crucial for reducing the environmental footprint of this compound production but also for accessing novel morphologies and properties that are not attainable through conventional routes. A simple, low-cost, and environmentally friendly method has been reported for preparing NaYF4:Yb³⁺, Tm³⁺ upconversion microphosphors by thermal decomposition of rare earth-trifluoroacetate precursors using paraffin (B1166041) as a high boiling non-coordinating solvent. researchgate.net
In-Depth Mechanistic Understanding of this compound Formation and Decomposition at the Atomic Scale
Techniques such as in situ X-ray diffraction (XRD) can be employed to follow the crystallisation process in real-time, providing valuable kinetic and structural information. researchgate.net This allows for the temporal evolution of unit cell parameters to be tracked, which can be correlated with changes in the coordination environment of the ytterbium ions during formation. researchgate.net Complementary techniques like thermogravimetric analysis coupled with mass spectrometry (TGA-MS) and Fourier-transform infrared spectroscopy (FTIR) can provide insights into the gaseous species evolved during decomposition and the changes in chemical bonding. researchgate.net These experimental approaches, when coupled with density functional theory (DFT) calculations and molecular dynamics simulations, will provide a comprehensive, atomistic picture of the reaction pathways, intermediate species, and transition states involved in the formation and decomposition of this compound.
Exploration of this compound in Next-Generation Quantum and Spintronic Materials
The unique electronic and magnetic properties of ytterbium-containing compounds make them promising candidates for applications in quantum information science and spintronics. quantumzeitgeist.com Ytterbium(III) has a 4f¹³ electronic configuration, which gives rise to a single unpaired electron and a Kramers doublet ground state, making it a potential qubit. The nuclear spin of the ¹⁷¹Yb isotope is a promising intrinsic qubit that is relatively insensitive to its environment. aps.org The exploration of this compound in this context will focus on understanding and controlling the quantum states of the Yb³⁺ ions within the crystal lattice.
Research will be directed towards the synthesis of this compound with high isotopic purity of ¹⁷¹Yb to enhance quantum coherence. Furthermore, the influence of the crystal field environment on the magnetic anisotropy and relaxation dynamics of the Yb³⁺ centers will be a key area of investigation. The potential for long-range magnetic ordering and the interplay between superconductivity and magnetism in ytterbium-based materials will also be explored. acs.org The development of this compound-based materials could lead to the realization of novel quantum bits, single-molecule magnets, and spintronic devices.
Integration of Artificial Intelligence and Machine Learning for Predictive Material Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of materials science, and this compound research is no exception. scribd.comresearchgate.netmdpi.com These powerful computational tools can accelerate the discovery and design of new materials with tailored properties by learning from existing data and predicting the outcomes of new experiments. nih.govresearchgate.net For this compound, AI and ML can be employed in several key areas.
Synergistic Combination of In Situ Experimental Techniques with Advanced Computational Approaches
The synergy between in situ experimental techniques and advanced computational approaches represents a powerful paradigm for gaining unprecedented insights into the structure-property-performance relationships of this compound. This combination allows for a direct comparison between experimental observations and theoretical predictions, leading to a deeper and more comprehensive understanding of the material's behavior.
For example, in situ X-ray diffraction studies during the synthesis of ytterbium-based metal-organic frameworks can provide real-time information on the formation of different crystalline phases. researchgate.net This experimental data can be used to validate and refine computational models of the crystallization process. Similarly, in situ spectroscopic techniques, such as Raman and infrared spectroscopy, can be used to monitor changes in the local coordination environment of the ytterbium ions during chemical reactions, providing critical data for validating theoretical models of reaction mechanisms.
Advanced computational approaches, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can provide atomic-level insights that are often inaccessible to experimental techniques alone. By combining these computational tools with in situ experimental data, researchers can build a holistic understanding of this compound, from its fundamental properties to its performance in various applications. This synergistic approach will be instrumental in the rational design of new this compound-based materials with enhanced functionalities.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing diytterbium trioxalate with high purity, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves stoichiometric reactions between ytterbium salts (e.g., YbCl₃) and oxalic acid under controlled pH (~2–3) and temperature (60–80°C). Purity is optimized via recrystallization in aqueous ethanol. Characterization requires X-ray diffraction (XRD) for crystallinity validation and inductively coupled plasma mass spectrometry (ICP-MS) for elemental analysis .
- Key Parameters : Monitor pH using potentiometric titration to avoid premature precipitation of intermediate phases.
Q. How do solubility properties of this compound in aqueous oxalate solutions compare to other rare-earth oxalates, and what factors influence these differences?
- Methodological Answer : Solubility is governed by ionic radius and complexation tendencies. Ytterbium’s smaller ionic radius (0.985 Å) compared to lighter lanthanides (e.g., Ce³⁺: 1.07 Å) reduces solubility due to stronger lattice energy. Use radioisotopic assays (e.g., Yb-169) to quantify solubility equilibria and derive stability constants for trioxalate complexes .
Q. Which spectroscopic techniques are most effective for characterizing the coordination environment of ytterbium in trioxalate complexes?
- Methodological Answer : Employ X-ray absorption spectroscopy (XAS) to probe Yb³⁺ coordination geometry. Complement with Fourier-transform infrared (FTIR) spectroscopy to identify oxalate ligand bonding modes (e.g., symmetric/asymmetric C=O stretches at 1600–1700 cm⁻¹). Raman spectroscopy further distinguishes bridging vs. terminal oxalate groups .
Advanced Research Questions
Q. How can thermodynamic stability diagrams inform the design of this compound under varying pH and oxalate concentrations?
- Methodological Answer : Construct Eh-pH diagrams using thermodynamic data (e.g., Gibbs free energies of formation) to identify stable phases. For example, trioxalate complexes dominate at pH 1–3 with excess oxalate (≥0.1 M), while oxide-silicate byproducts form at higher pH. Validate experimentally via in situ potentiometry and XRD phase analysis .
Q. What mechanisms explain the formation of trioxalate vs. dicarbonate complexes in ytterbium-oxalate systems, and how can ligand competition be modeled?
- Methodological Answer : Use density functional theory (DFT) to calculate ligand-binding energies. Trioxalate formation is favored when oxalate:Yb³⁺ molar ratios exceed 3:1. Competing ligands (e.g., carbonate) require activity coefficient corrections in speciation models (e.g., using PHREEQC software) .
Q. How do crystallographic defects in this compound influence its magnetic and luminescent properties?
- Methodological Answer : Perform single-crystal XRD to identify vacancy or interstitial defects. Correlate with magnetic susceptibility measurements (SQUID magnetometry) and photoluminescence spectra. Defects at octahedral Yb³⁺ sites reduce luminescence quantum yields due to non-radiative decay pathways .
Q. What strategies resolve contradictions in reported solubility data for this compound across different studies?
- Methodological Answer : Conduct meta-analysis of literature data, accounting for variables like ionic strength and temperature. Replicate experiments under standardized conditions (e.g., IUPAC-recommended buffers) and apply statistical validation (e.g., Bland-Altman plots) to identify systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
